![molecular formula C15H15N3O2 B362771 N-[3-(1H-1,3-苯并二氮杂卓-2-基)丙基]呋喃-2-甲酰胺 CAS No. 877288-24-9](/img/structure/B362771.png)

N-[3-(1H-1,3-苯并二氮杂卓-2-基)丙基]呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

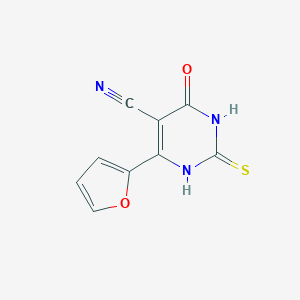

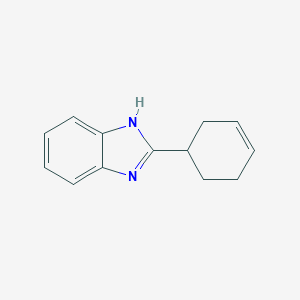

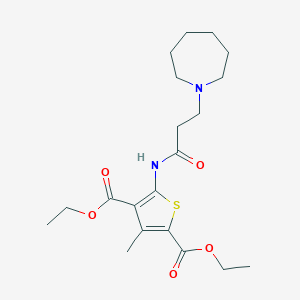

N-[3-(1H-1,3-benzodiazol-2-yl)propyl]furan-2-carboxamide is a chemical compound with the molecular formula C15H15N3O2 and a molecular weight of 269.3 g/mol . This compound features a benzodiazole ring linked to a furan ring via a propyl chain, making it an interesting subject for various chemical and biological studies.

科学研究应用

N-[3-(1H-1,3-benzodiazol-2-yl)propyl]furan-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe in studying enzyme interactions and protein-ligand binding.

Industry: Used in the development of new materials with specific electronic or optical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)propyl]furan-2-carboxamide typically involves the following steps:

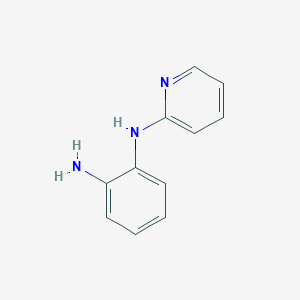

Formation of Benzodiazole Intermediate: The initial step involves the synthesis of the benzodiazole intermediate. This can be achieved by the cyclization of o-phenylenediamine with formic acid or other suitable reagents.

Linking the Propyl Chain: The benzodiazole intermediate is then reacted with a propyl halide (e.g., 1-bromopropane) under basic conditions to introduce the propyl chain.

Coupling with Furan-2-carboxylic Acid: The final step involves coupling the propyl-benzodiazole intermediate with furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

化学反应分析

Types of Reactions

N-[3-(1H-1,3-benzodiazol-2-yl)propyl]furan-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The benzodiazole ring can be reduced to form dihydrobenzodiazole derivatives.

Substitution: The propyl chain can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydrobenzodiazole derivatives.

Substitution: Various substituted propyl-benzodiazole derivatives.

作用机制

The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)propyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can interact with aromatic amino acids in the active site of enzymes, while the furan ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.

相似化合物的比较

Similar Compounds

N-[3-(1H-benzimidazol-2-yl)propyl]furan-2-carboxamide: Similar structure but with a benzimidazole ring instead of a benzodiazole ring.

N-[3-(1H-1,2,3-triazol-2-yl)propyl]furan-2-carboxamide: Contains a triazole ring instead of a benzodiazole ring.

Uniqueness

N-[3-(1H-1,3-benzodiazol-2-yl)propyl]furan-2-carboxamide is unique due to the presence of both benzodiazole and furan rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and material science.

属性

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)propyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c19-15(13-7-4-10-20-13)16-9-3-8-14-17-11-5-1-2-6-12(11)18-14/h1-2,4-7,10H,3,8-9H2,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHHVNNKEDRXLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49717882 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-methyl-4-propan-2-ylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B362695.png)

![7-hydroxy-6-(pyrrolidin-1-ylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B362699.png)

![8-[(diethylamino)methyl]-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B362704.png)

![2-(2-(2,6-dimethylmorpholino)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B362707.png)

![2-(4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)butanoic acid](/img/structure/B362713.png)